REACTION_CXSMILES
|
C[N:2]([C:6]1[CH:7]=[C:8]2[C:13](=[CH:14][CH:15]=1)[N:12]=[CH:11][CH:10]=[N:9]2)[C:3](=O)C.[N+:16]([O-])([O-:18])=[O:17].[K+].O.[OH-].[Na+]>C(Cl)Cl.S(=O)(=O)(O)O>[CH3:3][NH:2][C:6]1[C:7]([N+:16]([O-:18])=[O:17])=[C:8]2[C:13](=[CH:14][CH:15]=1)[N:12]=[CH:11][CH:10]=[N:9]2 |f:1.2,4.5|
|
Name
|
|
Quantity
|
4.02 g
|
Type
|
reactant
|
Smiles
|
CN(C(C)=O)C=1C=C2N=CC=NC2=CC1
|
Name
|
potassium nitrate
|
Quantity
|
4.02 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[K+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then warmed
|
Type
|
EXTRACTION
|
Details
|
Then the mixture was extracted with EtOAc (5×150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extracts were dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give the crude product, which
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column chromatography (
|
Type
|
WASH
|
Details
|
eluting with PE/EtOAc v/v 2:1)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CNC=1C(=C2N=CC=NC2=CC1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: PERCENTYIELD | 35% | |
YIELD: CALCULATEDPERCENTYIELD | 34.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |